Cas no 667398-64-3 (2,3,4,5-Tetrahydro-1h-BenzoCAzepin-7-Ol Hbr)

2,3,4,5-Tetrahydro-1h-BenzoCAzepin-7-Ol Hbr structure
667398-64-3 structure
商品名:2,3,4,5-Tetrahydro-1h-BenzoCAzepin-7-Ol Hbr
CAS番号:667398-64-3
MF:C10H14BrNO
メガワット:244.1283
MDL:MFCD12406266
CID:4124082

2,3,4,5-Tetrahydro-1h-BenzoCAzepin-7-Ol Hbr 化学的及び物理的性質

名前と識別子

    • 1H-2-Benzazepin-7-ol, 2,3,4,5-tetrahydro-, hydrobromide
    • 2,3,4,5-tetrahydro-1H-benzo[c]azepin-7-ol hydrobromide
    • 2,3,4,5-TETRAHYDRO-1H-BENZO[C]AZEPIN-7-OL HBR
    • 2,3,4,5-tetrahydro-1H-2-benzazepin-7-ol;hydrobromide
    • 2,3,4,5-Tetrahydro-1h-BenzoCAzepin-7-Ol Hbr
    • MDL: MFCD12406266
    • インチ: 1S/C10H13NO.BrH/c12-10-4-3-9-7-11-5-1-2-8(9)6-10;/h3-4,6,11-12H,1-2,5,7H2;1H
    • InChIKey: VIZHLOZKANFOFO-UHFFFAOYSA-N
    • ほほえんだ: Br[H].O([H])C1C([H])=C([H])C2C([H])([H])N([H])C([H])([H])C([H])([H])C([H])([H])C=2C=1[H]

計算された属性

  • 水素結合ドナー数: 3
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 0
  • 複雑さ: 149
  • トポロジー分子極性表面積: 32.299

2,3,4,5-Tetrahydro-1h-BenzoCAzepin-7-Ol Hbr 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
T890405-25mg
2,3,4,5-Tetrahydro-1h-Benzo[C]Azepin-7-Ol Hbr
667398-64-3
25mg
$ 230.00 2022-06-02
Alichem
A019104306-1g
2,3,4,5-Tetrahydro-1H-benzo[c]azepin-7-ol hydrobromide
667398-64-3 95%
1g
$1096.20 2023-09-01
Chemenu
CM523680-1g
2,3,4,5-Tetrahydro-1H-benzo[c]azepin-7-ol hydrobromide
667398-64-3 97%
1g
$1026 2022-06-10
abcr
AB479941-250mg
2,3,4,5-Tetrahydro-1H-benzo[c]azepin-7-ol hydrobromide; .
667398-64-3
250mg
€1142.90 2025-02-21
1PlusChem
1P00IC3J-100mg
1H-2-Benzazepin-7-ol, 2,3,4,5-tetrahydro-, hydrobromide
667398-64-3 95%
100mg
$493.00 2024-04-22
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1740282-1g
2,3,4,5-Tetrahydro-1h-benzo[c]azepin-7-ol hydrobromide
667398-64-3 98%
1g
¥10857.00 2024-05-04
1PlusChem
1P00IC3J-250mg
1H-2-Benzazepin-7-ol, 2,3,4,5-tetrahydro-, hydrobromide
667398-64-3 95%
250mg
$811.00 2024-04-22
Crysdot LLC
CD11075970-1g
2,3,4,5-Tetrahydro-1H-benzo[c]azepin-7-ol hydrobromide
667398-64-3 97%
1g
$1151 2024-07-18
abcr
AB479941-250 mg
2,3,4,5-Tetrahydro-1H-benzo[c]azepin-7-ol hydrobromide; .
667398-64-3
250mg
€762.00 2023-06-15
TRC
T890405-5mg
2,3,4,5-Tetrahydro-1h-Benzo[C]Azepin-7-Ol Hbr
667398-64-3
5mg
$ 70.00 2022-06-02

2,3,4,5-Tetrahydro-1h-BenzoCAzepin-7-Ol Hbr 関連文献

2,3,4,5-Tetrahydro-1h-BenzoCAzepin-7-Ol Hbrに関する追加情報

Introduction to 2,3,4,5-Tetrahydro-1H-Benzo[c]azepin-7-ol HBr (CAS No. 667398-64-3)

2,3,4,5-Tetrahydro-1H-Benzo[c]azepin-7-ol HBr (CAS No. 667398-64-3) is a compound of significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of azepines and is characterized by its unique chemical structure and potential biological activities. The hydrobromide salt form of this compound enhances its solubility and stability, making it a valuable candidate for various applications in drug development and clinical trials.

The molecular formula of 2,3,4,5-Tetrahydro-1H-Benzo[c]azepin-7-ol HBr is C11H14BrNO, with a molecular weight of approximately 260.14 g/mol. Its chemical structure consists of a benzene ring fused to an azepine ring, with a hydroxyl group at the 7-position and a bromine atom attached to the nitrogen atom. This specific arrangement of functional groups imparts unique pharmacological properties to the compound.

Recent studies have highlighted the potential therapeutic applications of 2,3,4,5-Tetrahydro-1H-Benzo[c]azepin-7-ol HBr. One notable area of research is its activity as an antidepressant. Preclinical studies have shown that this compound exhibits significant antidepressant-like effects in animal models, suggesting its potential as a novel treatment for mood disorders. The mechanism of action is believed to involve modulation of serotonin and norepinephrine levels in the brain, which are key neurotransmitters associated with mood regulation.

In addition to its antidepressant properties, 2,3,4,5-Tetrahydro-1H-Benzo[c]azepin-7-ol HBr has also been investigated for its analgesic effects. Research indicates that this compound can effectively reduce pain sensitivity in various pain models, making it a promising candidate for the development of new analgesic drugs. The analgesic activity is thought to be mediated through interactions with opioid receptors and other pain-related pathways.

The safety profile of 2,3,4,5-Tetrahydro-1H-Benzo[c]azepin-7-ol HBr has been evaluated in several preclinical studies. These studies have demonstrated that the compound is generally well-tolerated at therapeutic doses and does not exhibit significant toxicity or adverse effects. However, further clinical trials are necessary to fully assess its safety and efficacy in human subjects.

The synthesis of 2,3,4,5-Tetrahydro-1H-Benzo[c]azepin-7-ol HBr has been optimized using various synthetic routes. One common approach involves the cyclization of appropriately substituted benzylamine derivatives followed by hydrolysis and bromination steps. The choice of synthetic method can significantly impact the yield and purity of the final product, which are critical factors in pharmaceutical development.

In conclusion, 2,3,4,5-Tetrahydro-1H-Benzo[c]azepin-7-ol HBr (CAS No. 667398-64-3) is a promising compound with diverse biological activities and potential therapeutic applications. Ongoing research continues to explore its mechanisms of action and optimize its use in drug development. As new findings emerge, this compound may play a significant role in advancing treatments for mood disorders and pain management.

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Amadis Chemical Company Limited
(CAS:667398-64-3)2,3,4,5-Tetrahydro-1h-BenzoCAzepin-7-Ol Hbr
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価格 ($):931.0